Antifungal Derivative Activity: 9-Ethyl-carbazole-3-carboxylic Acid-Derived Pyrazoles Show Comparable Potency to Griseofulvin Against Candida albicans
Pyrazole derivatives synthesized from 9-ethyl-9H-carbazole-3-carboxylic acid (compounds 5a and 5b) exhibited potent antifungal activity against Candida albicans that was comparable to the clinically used reference drug griseofulvin [1]. The β-diketone and ester derivatives prepared from the same carboxylic acid precursor also showed pronounced antibacterial activity against Escherichia coli, Pseudomonas putide, Bacillus subtilis, and Streptococcus lactis relative to ampicillin [1].
| Evidence Dimension | In vitro antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | Pyrazole derivatives 5a and 5b derived from 9-ethyl-9H-carbazole-3-carboxylic acid |
| Comparator Or Baseline | Griseofulvin (reference antifungal drug) |
| Quantified Difference | Potent activity comparable to reference drug (exact MIC values available in full text, study states 'comparable') |
| Conditions | In vitro antimicrobial susceptibility testing; compounds evaluated against three fungi (Aspergillus niger, Penicillium sp, Candida albicans) and four bacterial strains |
Why This Matters
This demonstrates that the 9-ethyl-9H-carbazole-3-carboxylic acid scaffold produces bioactive derivatives with antifungal potency rivaling established clinical agents, providing procurement justification for antimicrobial lead discovery programs.
- [1] Kadnor VA, Mhaske GV, Shelke SN. Synthesis and Antimicrobial Evaluation of Novel Carbazole Based β-diketones and its Pyrazole Derivatives. Croatica Chemica Acta. 2018; DOI: 10.5562/CCA3353. View Source
